Product packaging for O,O,S-Trimethyl phosphorothioate(Cat. No.:CAS No. 152-20-5)

O,O,S-Trimethyl phosphorothioate

Cat. No.: B121422
CAS No.: 152-20-5
M. Wt: 156.14 g/mol
InChI Key: WTUNGUOZHBRADH-UHFFFAOYSA-N
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Description

O,O,S-Trimethyl phosphorothioate (CAS 152-20-5) is an organophosphorus compound primarily recognized in research for its role as an impurity found in technical grade malathion and other organophosphorus insecticides . Its significant research value lies in its unique and delayed toxicological effects, which are distinct from the acute acetylcholinesterase inhibition typical of many organophosphates. Studies have shown that this compound is a potent pneumotoxin, inducing selective lung injury in rats after oral administration . Furthermore, acute treatment with this compound has been demonstrated to cause marked immunosuppression . Investigations into this mechanism have revealed that macrophages are the primary immune cell population affected, leading to a suppression of cytotoxic T lymphocyte generation and antibody-secreting cells without exhibiting tumoricidal activity . The compound also induces systemic hemorheological alterations, including increased whole blood viscosity and elevated plasma fibrinogen levels, providing a model for studying inflammation and blood flow dynamics . These properties make this compound a critical reference material in toxicology research for studying delayed organ-specific toxicity, immunocompetence, and the mechanisms of action of pesticide impurities . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9O3PS B121422 O,O,S-Trimethyl phosphorothioate CAS No. 152-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[methoxy(methylsulfanyl)phosphoryl]oxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUNGUOZHBRADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164928
Record name O,O,S-Trimethyl phosphorothioate
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-20-5
Record name O,O,S-Trimethyl phosphorothioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O,S-Trimethyl phosphorothioate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,S-Trimethyl phosphorothioate
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Record name O,O,S-Trimethyl phosphorothioate
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties

The fundamental identity of O,O,S-trimethyl phosphorothioate (B77711) is defined by its specific chemical structure and physical characteristics. These properties are crucial for its application in synthesis and for its detection and analysis. The compound is a yellow, oily, transparent liquid in its pure form. google.com

Key identifying and physical properties are summarized in the table below. nih.govnist.govnih.gov

PropertyValue
Molecular Formula C₃H₉O₃PS
Molecular Weight 156.14 g/mol
IUPAC Name [methoxy(methylsulfanyl)phosphoryl]oxymethane
CAS Registry Number 152-20-5
InChI Key WTUNGUOZHBRADH-UHFFFAOYSA-N
Canonical SMILES COP(=O)(OC)SC

Data sourced from PubChem and the NIST Chemistry WebBook. nih.govnist.govnih.gov

Synthetic Methodologies and Chemical Reactions

Advanced Synthetic Pathways

Advanced synthetic strategies for O,O,S-Trimethyl phosphorothioate (B77711) and related compounds involve several key chemical transformations. These pathways are crucial for both targeted synthesis and for understanding the compound's stability and reactivity.

The oxidation of the isomeric compound, O,O,O-Trimethyl phosphorothioate, which contains a thiono (P=S) bond, is a significant reaction. This process typically converts the thiono group to an oxo (P=O) group, leading to the formation of trimethyl phosphate (B84403) under mild conditions. researchgate.net However, the formation of the target compound, O,O,S-Trimethyl phosphorothioate, from its O,O,O-isomer is achieved through a rearrangement reaction rather than direct oxidation of the sulfur atom.

Several oxidizing agents have been studied for their effectiveness in converting the P=S bond of O,O,O-Trimethyl phosphorothioate to a P=O bond. researchgate.net Research has shown that ozone is the most effective oxidizer for this transformation, resulting in purer products and higher yields (90.1%). researchgate.net Urea hydroperoxide, which serves as a stable, solid-state source of hydrogen peroxide, has been found to be a more effective oxidizing agent than a 30% hydrogen peroxide solution, leading to better yields. researchgate.net Potassium peroxymonosulphate (Oxone®) is also recognized as an efficient agent for oxidizing various phosphothio-compounds. researchgate.net

Table 1: Comparison of Oxidizing Agents for O,O,O-Trimethyl Phosphorothioate
Oxidizing AgentKey FindingsReference
Ozone (O₃)Most effective oxidizer, yielding purer product at 90.1% yield. researchgate.net
Urea Hydroperoxide (UHP)Functions as a serviceable solid-state source of H₂O₂. More effective than 30% H₂O₂ solution, resulting in better yields. researchgate.net
Hydrogen Peroxide (H₂O₂)Effective under mild conditions, but less efficient than UHP or ozone. researchgate.net
Potassium Peroxymonosulphate (Oxone®)Noted as an efficient, chemoselective, and stereoselective oxidizing agent for a wide range of phosphorous and phosphothio-compounds. researchgate.net

Mechanistic studies of the oxidation of phosphorothioates (containing a P-S bond) have identified two primary pathways: nucleophilic substitution and one-electron oxidation. At lower concentrations of oxidants like hydrogen peroxide, the sulfur atom engages in a nucleophilic substitution reaction. google.com At higher oxidant concentrations, radical species are generated that lead to a series of one-electron oxidations. google.com For the oxidation of the thiono (P=S) bond in O,O,O-Trimethyl phosphorothioate, the reaction proceeds to form the corresponding oxo (P=O) compound. researchgate.net

Specific studies on the direct chlorination of this compound were not prominent in the reviewed literature. However, the synthesis of related compounds, such as O,O-dimethyl thiophosphoryl chloride, is achieved through processes involving phosphorus trichloride (B1173362) and methanol, where temperature control is critical to prevent the formation of byproducts like O,O,O-trimethyl phosphorothioate. tandfonline.com The chemistry suggests that the phosphorus center is susceptible to reactions with chlorinating agents, a common trait in organophosphorus compounds.

The thiono-thiolo rearrangement is a well-documented and significant reaction for organothiophosphates. acs.org This intramolecular isomerization converts a thiono isomer (P=S, O-alkyl) to a thiolo isomer (P=O, S-alkyl). acs.org In the context of the specified compounds, this rearrangement is the primary pathway for the formation of this compound from its isomer, O,O,O-Trimethyl phosphorothioate. Kinetic studies have shown this isomerization to be a first-order reaction, with the rate being dependent on the chemical structure of the organophosphate and temperature, but independent of the initial concentration and solvent. acs.org The reaction often involves heating for extended periods. acs.org An intermolecular transition state has been proposed to best describe the thiono-thiolo rearrangement for certain classes of these compounds. acs.org

The formation of the phosphorothioate P-S bond is a cornerstone of synthesizing compounds like this compound. Various P-S coupling methodologies have been developed.

A prominent method involves the solid-phase synthesis of oligonucleotides, where a phosphite (B83602) triester is converted to a phosphorothioate linkage via sulfurization. nih.govnih.gov This process is part of a four-reaction cycle that includes detritylation, coupling, sulfurization, and capping.

Other advanced coupling strategies include:

Palladium-catalyzed dehydrogenative phosphorylation: This method couples various thiols with H-phosphonates. acs.org

Copper-catalyzed coupling: Copper(I) iodide can catalyze the coupling of thiols with H-phosphonates in the presence of triethylamine (B128534) through an aerobic dehydrogenative process. acs.org

NaBr-catalyzed coupling: This green chemistry approach uses sodium bromide to catalyze the reaction between Bunte salts and phosphonates in the presence of an acid and hydrogen peroxide. acs.org

These methods highlight the diverse catalytic systems available for the efficient construction of the P-S bond essential to the structure of this compound and its analogs.

Table 2: Summary of P-S Coupling Methodologies
MethodologyCatalyst/ReagentsDescriptionReference
Solid-Phase SulfurizationVarious sulfurizing reagentsA phosphite triester is treated with a sulfurizing agent to form the P=S bond, commonly used in oligonucleotide synthesis. nih.govnih.gov
Dehydrogenative PhosphorylationPalladium (Pd) catalystCouples thiols with H-phosphonates and related compounds to form phosphorothioates. acs.org
Aerobic Dehydrogenative CouplingCopper(I) iodide, TriethylamineAn efficient method for preparing thiophosphates from benzenethiols and H-phosphonates. acs.org
Bunte Salt CouplingSodium Bromide (NaBr), Acid, H₂O₂A simple and green method for synthesizing thiophosphates from Bunte salts and phosphonates. acs.org

Phosphorothioate Synthesis via P-S Coupling

Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of the reactions of this compound is crucial for predicting its stability and reactivity in various environments.

The hydrolysis of phosphorothioate esters is a critical reaction, influencing their environmental fate and persistence. The rate of hydrolysis is significantly affected by the solvent and pH. For instance, the hydrolysis of the related compound p-nitrophenyl phosphorothioate (p-NPPT) is accelerated by nearly seven orders of magnitude in a 95% DMSO/5% water mixture compared to pure water. nih.gov This rate enhancement is attributed to a significant reduction in the enthalpy of activation (ΔH‡) in the mixed solvent. nih.gov

Table 2: Activation Parameters for the Hydrolysis of p-Nitrophenyl Phosphorothioate (p-NPPT)
SolventΔH‡ (kcal/mol)ΔS‡ (eu)Reference
Water37 ± 129 ± 3 nih.gov
0.6 (mol) aq DMSO29.0 ± 0.125.7 ± 0.1 nih.gov

Information on the thiolysis kinetics of this compound is limited in publicly available literature. However, based on general principles of organophosphorus chemistry, thiolysis would involve the nucleophilic attack of a thiol on the electrophilic phosphorus center of this compound. The reaction would result in the displacement of one of the methoxy (B1213986) or methylthio groups. The rate of this reaction would be dependent on the nucleophilicity of the attacking thiol, the nature of the leaving group, and the solvent. Stronger thiol nucleophiles would be expected to react more rapidly.

Oxidative desulfurization is the conversion of a phosphorothioate (P=S) or a thiono- or thiolo-phosphate (P-S) to the corresponding phosphate (P=O) or phosphate ester (P-O). This process is of interest in both biological and environmental contexts.

The oxidation of phosphorothioates can be initiated by various oxidizing agents, including hydroxyl radicals and hypochlorite (B82951). nih.govresearchgate.netresearchgate.netuliege.bedntb.gov.ua The mechanism of desulfurization by hydroxyl radicals is thought to involve the initial formation of a sulfur-centered radical cation. researchgate.net This can then react with water or other nucleophiles, leading to the eventual replacement of the sulfur atom with an oxygen atom.

In the case of oxidation by hypochlorite, the reaction is also believed to proceed via an initial attack on the sulfur atom. nih.gov The reaction of thioethers with hypochlorite is known to produce sulfoxides and then sulfones. uliege.be A similar mechanism can be envisioned for this compound, where the sulfur atom is oxidized, leading to an unstable intermediate that rearranges or is hydrolyzed to the corresponding phosphate ester, O,O,O-trimethyl phosphate. The kinetics of this reaction would be expected to be dependent on the concentration of both the phosphorothioate and the oxidizing agent.

Metabolism and Biotransformation Pathways

In Vivo Metabolic Studies

In vivo studies, primarily in rat models, have provided insights into how O,O,S-trimethyl phosphorothioate (B77711) is processed in the body. These investigations have tracked the compound's journey from absorption to its effects on various tissues, with a significant focus on the lungs.

Pharmacokinetics and Tissue Distribution

The pharmacokinetic profile of O,O,S-trimethyl phosphorothioate dictates its concentration and persistence in different biological compartments, which in turn influences its toxic potential.

Currently, detailed studies specifically outlining the mechanisms of uptake and stabilization of this compound following administration are not extensively available in the reviewed scientific literature.

Comprehensive data from elimination and respiration studies for this compound, including its biological half-life and routes of excretion, are not sufficiently detailed in the available research.

Following administration in rats, this compound exhibits a notable affinity for pulmonary tissue. Autoradiographic studies using radiolabeled OOS-TMP have shown that the compound binds to all regions of the lung tissue. nih.gov This widespread distribution within the lung is a key finding, though quantitative data comparing its concentration in other tissues such as the liver, brain, and thymus is limited in the available literature.

Table 1: Qualitative Tissue Distribution of Tritiated this compound ([³H]OOS-TMP) in Rats

TissueFinding
Lung Binds to all regions of the lung tissue, as determined by autoradiography. nih.gov

Organ-Specific Metabolism

The metabolism of this compound is not uniform across all organs, with the lung being a primary site of significant metabolic activity and associated morphological changes.

The lung is a principal target for the effects of this compound. nih.govnih.gov Studies in rats have demonstrated that the compound induces both morphological and biochemical alterations in pulmonary tissue. nih.govnih.gov The toxicity of OOS-TMP is believed to be mediated by its metabolism within the lung, specifically through the cytochrome P-450 enzyme system. nih.gov

Further evidence supporting the role of pulmonary metabolism comes from studies where pretreatment of rats with phenobarbital, an inducer of cytochrome P-450, or piperonyl butoxide, an inhibitor, protected against the toxic effects of OOS-TMP. nih.gov These findings suggest that the metabolic activation of OOS-TMP by lung enzymes is a critical step in its toxic action. nih.gov This activation leads to changes in lung cells, including the proliferation of alveolar type II cells and Clara cells. nih.gov A single sublethal dose of OOS-TMP has been shown to cause long-term structural and biochemical changes in the rat lung, such as hypertrophy and hyperplasia of type II alveolar epithelial cells and increased collagen deposition. nih.gov

Liver Metabolism

The liver is a primary site for the metabolism of xenobiotics, including this compound. Within the liver, both oxidative and conjugative pathways are involved in its biotransformation.

A significant detoxification pathway for this compound in the liver involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs). Trialkyl phosphorothioates, including this compound, have been shown to be substrates for cytosolic GSTs from rat liver. The reaction involves the transfer of a methyl group from the phosphorothioate to the sulfhydryl group of glutathione. Specifically for this compound, it is the methyl group attached to the phosphorus via an oxygen atom that is transferred.

In contrast to the lung, where O,S-dimethyl phosphorothioate is the major metabolite, studies with the related compound O,S,S-trimethyl phosphorodithioate (B1214789) in rat liver slices have shown that S,S-dimethyl phosphorodithioate (SSMeO-) is the predominant diester produced. nih.gov The formation of SSMeO- is attributed to the action of cytosolic glutathione-S-transferase. nih.gov This pathway represents a detoxification mechanism, converting the parent compound into a more water-soluble and excretable metabolite.

Metabolic Conversion to Oxo Compounds (P=S to P=O)

A critical metabolic transformation for phosphorothioate compounds is the oxidative desulfuration of the thiono (P=S) group to the corresponding oxon (P=O) form. This conversion is primarily mediated by the cytochrome P-450 enzyme system and is generally considered a bioactivation step, as the resulting oxon is often a more potent inhibitor of acetylcholinesterase.

The conversion of the P=S to the P=O group introduces a chiral center at the phosphorus atom if one is not already present, or can result in stereospecific retention or inversion of configuration if the parent compound is already chiral. Detailed information specifically on the stereochemistry of the metabolic conversion of this compound to its oxon by cytochrome P-450 is not extensively available in the reviewed scientific literature.

Metabolic Pathways of this compound and Related Compounds

Parent Compound Metabolic Process Enzyme System Primary Metabolite(s) Primary Organ Reference
O,S,S-trimethyl phosphorodithioate (OSSMe)Oxidative DesulfurationCytochrome P-450O,S-dimethyl phosphorothioate (OSMeO-)Lung nih.gov
O,S,S-trimethyl phosphorodithioate (OSSMe)Glutathione ConjugationGlutathione-S-TransferaseS,S-dimethyl phosphorodithioate (SSMeO-)Liver nih.gov
This compoundGlutathione ConjugationGlutathione-S-TransferaseMethyl-glutathione conjugateLiver

Identification of Metabolites and Degradation Products in Organisms

The in vivo metabolism of this compound can lead to a range of products, and its administration has been associated with specific physiological changes that suggest the nature of its biotransformation and resulting biological activity.

Studies in rats have shown that administration of OOS-TMP can induce kidney tubule damage. This is evidenced by a notable increase in the urinary excretion of amino acids and specific proteins. Following a single oral dose, changes in the profile of urinary proteins are observed, with an increase in albumin and the appearance of α2-, β-, and γ1-globulins, which are not typically present in the urine of control animals nih.gov. These findings point towards alterations in renal function as a consequence of OOS-TMP exposure and its subsequent metabolic processing.

While direct, comprehensive profiling of all metabolites in various tissues is not extensively detailed in the available literature, the observed toxicological effects are understood to be mediated by its metabolism nih.gov. The metabolic pathways are thought to involve oxidative processes, as discussed in the subsequent sections.

In Vitro Metabolic Studies

In vitro systems, such as tissue slices and microsomal fractions, have been instrumental in elucidating the specific enzymatic processes involved in the biotransformation of this compound and related compounds.

Studies with Tissue Slices and Microsomes (e.g., rat lung and liver)

In vitro studies utilizing rat lung and liver preparations have provided significant insights into the metabolic activation of phosphorothioates. While direct studies on OOS-TMP are limited, research on the closely related compound O,S,S-trimethyl phosphorodithioate (OSSMe) reveals metabolic pathways that are likely analogous.

The metabolism of OSSMe in rat lung and liver microsomes is dependent on NADPH and is, at least in part, a cytochrome P-450-dependent process. nih.gov In these systems, the production of O,S-dimethyl phosphorothioate has been identified. nih.gov Notably, the affinity of the metabolizing enzymes for OSSMe is significantly higher in lung microsomes compared to liver microsomes, with a 15-fold lower Km value in the lung (0.30 +/- 0.07 mM vs. 4.63 +/- 2.42 mM in the liver). nih.gov This suggests that pulmonary cytochrome P-450 isozymes are more active in metabolizing this compound. nih.gov

Studies with rat lung and liver slices further support these findings. When incubated with OSSMe, lung slices predominantly produce O,S-dimethyl phosphorothioate, whereas liver slices primarily form S,S-dimethyl phosphorodithioate, a product of cytosolic glutathione-S-transferase activity. nih.gov The production of O,S-dimethyl phosphorothioate in these tissue slices is also shown to be a cytochrome P-450-dependent process. nih.gov

Table 1: In Vitro Metabolism of a Related Phosphorothioate (OSSMe) in Rat Tissues

Tissue PreparationKey FindingsPredominant MetaboliteMetabolic PathwayReference
Rat Lung MicrosomesNADPH-dependent metabolism, Lower Km (0.30 +/- 0.07 mM)O,S-dimethyl phosphorothioateCytochrome P-450-dependent nih.gov
Rat Liver MicrosomesNADPH-dependent metabolism, Higher Km (4.63 +/- 2.42 mM)O,S-dimethyl phosphorothioateCytochrome P-450-dependent nih.gov
Rat Lung SlicesHigher protein-bound radioactivity than liverO,S-dimethyl phosphorothioateCytochrome P-450-dependent nih.gov
Rat Liver SlicesLower protein-bound radioactivity than lungS,S-dimethyl phosphorodithioateGlutathione-S-transferase nih.gov

Enzyme Inhibition Kinetics (e.g., cholinesterase, carboxylesterase)

Oral administration of OOS-TMP to rats has been shown to cause a dose-dependent decrease in liver carboxylesterase activity. In contrast, pulmonary malathion (B1675926) carboxylesterase activity was not affected by the treatment. This indicates a selective inhibitory action on hepatic carboxylesterases.

While direct kinetic data for OOS-TMP is lacking, studies on other organophosphate esters provide context for their inhibitory potential on carboxylesterases. For instance, various organophosphate esters have been shown to inhibit rat liver microsomal carboxylesterase activity with a wide range of potencies.

Effects of Pretreatment with Inducers and Inhibitors of Drug Metabolism

The role of metabolic activation in the biological effects of this compound is further clarified by studies involving the pretreatment of animals with known inducers and inhibitors of drug-metabolizing enzymes.

Table 2: Effects of Pretreatment on this compound Toxicity

Pretreatment AgentClassEffect on OOS-TMP ToxicityImplied Metabolic PathwayReference
PhenobarbitalInducer of Cytochrome P-450ProtectionCytochrome P-450-dependent nih.gov
Piperonyl ButoxideInhibitor of Cytochrome P-450ProtectionCytochrome P-450-dependent nih.gov
SKF 525-AInhibitor of Cytochrome P-450ProtectionCytochrome P-450-dependent nih.gov

Toxicological Research and Mechanisms of Action

Delayed Toxicity Mechanisms

O,O,S-Trimethyl phosphorothioate (B77711) (OOS-TMP), a notable impurity in various organophosphorus insecticides, is recognized for inducing a distinct delayed toxicity in animal models, with fatalities sometimes occurring up to 28 days post-administration. nih.gov This delayed onset distinguishes it from the acute, cholinergic effects typical of many organophosphate compounds. Research indicates that the metabolic activation of OOS-TMP is a critical factor in its toxicity. The delayed toxic effects are believed to be mediated by the cytochrome P-450 dependent metabolism of the compound. nih.gov

Studies have shown that the lung is a primary target organ for this delayed toxicity. nih.gov The mechanism involves the transformation of OOS-TMP into a more toxic substance within the lung tissue itself. sci-hub.se This is supported by findings that pretreatment of rats with substances that inhibit cytochrome P-450 enzymes, such as piperonyl butoxide, can protect against the lung injury and other signs of delayed toxicity typically caused by OOS-TMP. nih.gov The toxicological impact is linked to morphological and biochemical alterations primarily within the pulmonary system. nih.govcapes.gov.br

The delayed toxicity of OOS-TMP manifests through a series of signs that are not characteristic of the typical cholinergic toxidrome (e.g., salivation, lacrimation, urination). Instead, observable signs in affected rats include significant body weight loss, which is often most pronounced around the third day after administration. nih.gov Another distinct clinical sign is the appearance of red staining around the eyes, nose, and mouth. nih.gov These symptoms, coupled with the delayed mortality, point towards a different mechanism of action than the acetylcholinesterase inhibition common to many organophosphates.

Exposure to OOS-TMP induces significant and lasting pathological and physiological changes, particularly in the respiratory and renal systems of animals.

While comprehensive serum electrolyte panels are not extensively detailed in the available research, a key enzymatic change is a marked increase in the level of lactate (B86563) dehydrogenase (LDH) in the bronchopulmonary lavage fluid of rats. nih.govnih.gov This finding is a strong indicator of cellular damage within the lungs. Although direct alterations in serum electrolytes have not been a primary focus of the cited studies, related physiological effects such as reduced food and water intake could potentially lead to dehydration and subsequent electrolyte imbalances.

Table 1: Enzyme Level Alterations in Rats Exposed to OOS-TMP

Analyte Matrix Observation Reference
Lactate Dehydrogenase (LDH) Bronchopulmonary Lavage Fluid Increased Levels nih.govnih.gov

Significant changes in urine composition provide evidence of kidney damage following OOS-TMP administration. Studies have revealed that a single oral dose can lead to dysproteinuria, characterized by a substantial increase in the excretion of amino acids and a notable shift in the types of proteins found in the urine. nih.gov While control rats excrete certain proteins, OOS-TMP-treated rats showed the appearance of α2-, β-, and γ1-globulins, which were otherwise not detectable. nih.gov Furthermore, increased levels of glucose in the urine have been observed, pointing towards damage to the kidney tubules. nih.gov

Table 2: Urinary Changes in Rats Exposed to OOS-TMP

Parameter Observation Implication Reference
Proteins
Amino Acids Substantial Increase Kidney Tubule Damage nih.gov
α2-, β-, γ1-globulins Appearance in Urine Dysproteinuria nih.gov
Other Solutes
Glucose Increased Levels Kidney Tubule Damage nih.gov

Direct measurements of hemato-concentration (an increase in the proportion of red blood cells in the blood) are not explicitly reported in the reviewed literature for OOS-TMP. However, the observed signs of toxicity, such as significant body weight loss, are associated with a reduction in food and water intake. nih.gov Such conditions can lead to dehydration, which would consequently result in hemato-concentration.

The primary target organ for OOS-TMP toxicity is overwhelmingly identified as the lung. nih.govsci-hub.se However, evidence clearly indicates that the kidneys also suffer damage. The observed dysproteinuria and glucosuria are direct consequences of OOS-TMP-induced kidney tubule damage. nih.gov

While the liver is a major site of metabolism for many xenobiotics, including related organophosphorus compounds, the available research on OOS-TMP does not highlight significant direct pathological damage to the liver. sci-hub.se Studies on a related compound, O,S,S-trimethyl phosphorodithioate (B1214789), show it is metabolized by liver slices, but similar detailed pathology for OOS-TMP-induced liver damage is not a focus of the cited literature. sci-hub.se The toxic effects appear to be more pronounced in the pulmonary system.

Pathological and Physiological Changes in Animals

Pulmonary Injury and Cellular Responses

O,O,S-Trimethyl phosphorothioate induces significant pulmonary injury characterized by specific cellular responses in the bronchiolar and alveolar regions of the lungs. nih.gov

Oral administration of this compound leads to distinct morphological changes in the bronchiolar epithelium of rat lungs. nih.gov A notable alteration is the loss of the apical bulge of the non-ciliated Clara cells. nih.gov These changes are indicative of the compound's pneumotoxic effects. nih.gov

A key biochemical indicator of the pulmonary damage caused by this compound is the elevation of lactate dehydrogenase (LDH) levels in bronchopulmonary lavage fluid. nih.govnih.gov This increase in LDH activity serves as a marker for cellular injury within the lungs. nih.govcapes.gov.br

This compound specifically targets the non-ciliated bronchiolar epithelial cells, known as Clara cells. nih.gov Following exposure, there is a notable morphological alteration of these cells. nih.gov Research in rats has shown that the compound stimulates the proliferation of Clara cells, with an increase in labeled cells observed on day 3 and day 7 post-treatment. nih.gov This proliferative response suggests a regenerative effort to replace damaged cells. nih.gov In contrast, the number of labeled ciliated cells remains near control levels, indicating that this compound's damaging effects are selective to Clara cells within the bronchiolar epithelium. nih.gov

The toxic effects of this compound extend to the alveolar region of the lungs. nih.gov The compound causes a proliferative response in alveolar type II cells within 24 hours of treatment, which continues to increase in the following days. nih.gov Damaged alveolar type I cells are subsequently replaced by the dividing type II cells, with labeled type I cells appearing after 3 days. nih.gov Morphologically, the alveolar cells exhibit thickening and vacuolization. nih.gov

Role of Cytochrome P-450 in Toxicity Mediation

The delayed toxicity induced by this compound is believed to be mediated by its metabolic activation, a process dependent on the cytochrome P-450 enzyme system. nih.gov Studies have shown that pretreatment with inhibitors of cytochrome P-450, such as piperonyl butoxide and SKF 525-A, can protect against the toxic effects of the compound, including the elevation of LDH in bronchopulmonary lavage fluid and the morphological alteration of Clara cells. nih.gov This suggests that the lung is a primary target organ for the toxicity produced by the metabolically activated form of this compound. nih.gov

Antagonism of Delayed Toxicity by Isomers (e.g., O,O,O-Trimethyl phosphorothioate)

The nontoxic isomer, O,O,O-trimethyl phosphorothioate, has been found to antagonize the pneumotoxicity caused by this compound. nih.gov Co-administration of O,O,O-trimethyl phosphorothioate can protect against the increase in LDH levels and the morphological changes in the bronchioles typically caused by its toxic isomer. nih.gov The antagonistic effect is attributed to alterations in the metabolic activation processes of this compound. nih.gov Oral treatment with O,O,O-trimethyl phosphorothioate has been shown to decrease pulmonary cytochrome P-450 levels and inhibit lung microsomal 7-ethoxycoumarin (B196162) O-deethylase and p-nitroanisole demethylase activities. nih.gov These findings support the hypothesis that the antagonistic action of O,O,O-trimethyl phosphorothioate is due to its interference with the metabolic activation of this compound in the lung and/or liver. nih.gov

Immunotoxicological Mechanisms of this compound

This compound (OOS-TMP), a notable contaminant in several organophosphorus insecticides, has been the subject of toxicological research to understand its effects on the immune system. A significant area of this research focuses on its interaction with macrophages, key cells in the innate immune response. The compound has been shown to modulate various aspects of macrophage activity, indicating a complex immunotoxicological profile.

Modulation of Macrophage Activity

OOS-TMP administration has been demonstrated to alter several key functions of macrophages, suggesting a state of cellular activation similar to that observed during inflammatory responses.

Effects on Protease Activity (e.g., elastase, collagenase, plasminogen activator)

Research has shown that acute administration of OOS-TMP leads to a significant elevation in the secretion of neutral proteases by both peritoneal and splenic macrophages. nih.gov This alteration points to a pro-inflammatory effect on these immune cells.

The secretion of elastase from both peritoneal and splenic macrophages was elevated at days 1, 3, 5, and 7 following OOS-TMP administration. nih.gov A dose-dependent effect on elastase secretion was observed at days 5 and 7. nih.gov In contrast, collagenase levels were only elevated at day 3 post-treatment. nih.gov

The activity of plasminogen activator in the culture supernatants of splenic macrophages was also increased, specifically at day 5 following treatment. nih.gov Concurrently, the levels of plasminogen activator inhibitor were suppressed at days 1 and 3, returning to near control values by days 5 and 7. nih.gov This modulation of protease and protease inhibitor levels suggests that OOS-TMP disrupts the normal regulatory functions of macrophages. nih.gov

Table 1: Effect of this compound on Macrophage Protease Activity

ProteaseMacrophage SourceTime Point of Elevated ActivityDose-Dependent Effect
ElastasePeritoneal & SplenicDays 1, 3, 5, 7Yes (Days 5 & 7)
CollagenasePeritoneal & SplenicDay 3Not specified
Plasminogen ActivatorSplenicDay 5Not specified
Influence on Interleukin-1 Secretion

Previous studies have indicated that the administration of OOS-TMP results in an increased secretion of interleukin-1 (IL-1) from splenic and peritoneal macrophages. nih.gov IL-1 is a potent pro-inflammatory cytokine, and its increased release is a key indicator of macrophage activation.

Nonspecific Esterase Activity

An increase in nonspecific esterase activity is another marker of macrophage activation. Studies have shown that acute administration of OOS-TMP leads to a rise in this enzymatic activity in splenic and peritoneal macrophages. nih.gov Furthermore, in rats, oral administration of OOS-TMP resulted in a 27% increase in pulmonary alveolar macrophage (PAM) esterase activity 6 hours after treatment. nih.gov However, this activity subsequently declined to 63% of the control value by day 3 and did not show significant recovery by day 7. nih.gov

Respiratory Burst and Phagocytic Activity of Leukocytes

OOS-TMP has been found to enhance the respiratory burst and phagocytic capabilities of splenic and peritoneal leukocytes. nih.gov The respiratory burst is a critical process for killing pathogens and involves the rapid release of reactive oxygen species. scielo.br Administration of OOS-TMP increased the heterogeneity of cell volume, as well as the phagocytic and respiratory burst activities of both splenic and peritoneal macrophages. nih.gov These elevated activities, however, appeared to be transient, with values returning to levels similar to the control group by day 7 post-exposure. nih.gov

Table 2: Impact of this compound on Leukocyte Functions

FunctionCell TypeEffectDuration
Respiratory BurstSplenic & Peritoneal MacrophagesIncreasedTransient (returns to control by Day 7)
Phagocytic ActivitySplenic & Peritoneal MacrophagesIncreasedTransient (returns to control by Day 7)
Macrophage Differentiation and Migration

Research suggests that OOS-TMP can induce macrophage differentiation. nih.gov The initial immunosuppressive effects observed 24 hours after OOS-TMP administration were linked to splenic macrophages that showed signs of differentiation. nih.gov The return of phagocytic capability and respiratory burst activity to control levels by day 7 has led to the hypothesis that new, unexposed macrophages may migrate to the spleen and peritoneum. nih.gov This migration could be a mechanism to restore immune homeostasis following the initial insult by OOS-TMP. nih.gov Alternatively, it is possible that the differentiated state of the existing macrophages decays over time, allowing them to regain their resident characteristics. nih.gov

Immunosuppressive Effects

This compound (OOS-TMP) has demonstrated potent immunosuppressive activity at non-toxic doses. nih.gov Acute administration of this compound has been shown to block the in vitro generation of cytotoxic T lymphocytes (CTL) against alloantigens and the production of antibody-secreting cells in response to sheep red blood cells. nih.gov The immunosuppressive effects of OOS-TMP appear to be selective, as evidenced by studies comparing it to its structural analog, O,S,S-trimethyl phosphorodithioate (OSS-TMP). While OSS-TMP only suppressed humoral immune responses at toxic doses, OOS-TMP exhibited significant immunosuppression at doses that did not produce overt toxicity. nih.gov

Further research has explored potential mitigation of these immunosuppressive effects. Co-administration of O,O,O-trimethyl phosphorothionate (OOO-TMP), an antagonist to the delayed toxicity of OOS-TMP, was found to elevate proliferative responses of splenocytes to mitogens like concanavalin (B7782731) A and lipopolysaccharide. nih.gov Similarly, repeated administration of OOS-TMP followed by a challenge dose also resulted in elevated proliferative responses. nih.gov However, these treatments did not alter the ability of splenocytes to generate a CTL response. nih.gov

Inhibition of Killer Cell Cytolytic Activity

This compound has been identified as an inhibitor of the effector phase of cytolytic reactions mediated by both murine and human cytotoxic T lymphocytes and human natural killer (NK) cells. nih.gov The inhibition of lysis is achieved when the reaction is carried out in the continuous presence of OOS-TMP. nih.gov This suggests that the compound interferes with a critical step in the process of target cell destruction by these immune effector cells. The inhibitory effect appears to be specific, as two structural analogues of OOS-TMP were unable to block CTL-mediated lysis. nih.gov

Impairment of Granule Exocytosis Pathway (e.g., perforin (B1180081), granzymes, granulysin)

The cytolytic activity of CTLs and NK cells is largely dependent on the granule exocytosis pathway, which involves the release of cytotoxic proteins such as perforin and granzymes to induce apoptosis in target cells. Research indicates that this compound does not appear to be an inhibitor of the major granule-associated protease that cleaves the substrate, N-alpha-benzyloxycarbonyl-L-lysine thiobenzylester, suggesting its mechanism of action may lie elsewhere within the granule-mediated killing process. nih.gov

Impairment of Fas Ligand (FasL)/Fas Pathway

Another critical pathway for inducing apoptosis in target cells by CTLs is the interaction between Fas ligand (FasL) on the effector cell and the Fas receptor on the target cell. nih.gov Studies have shown that this compound inhibits the lytic efficiency of individual CTL-target pairs without impairing their initial recognition and formation of conjugates. nih.gov This suggests a potential interference in the post-recognition signaling events, which could include the FasL/Fas pathway. The engagement of Fas by FasL triggers a cascade of caspase activation, leading to apoptotic cell death. nih.gov

Induction of Apoptosis in Immune Cells

The Fas/FasL system is not only crucial for killing target cells but also for the homeostasis of the immune system itself, including activation-induced cell death of T cells. nih.gov While direct studies on this compound inducing apoptosis in immune cells are limited in the provided context, its interference with fundamental cytolytic pathways suggests a potential to dysregulate the normal lifecycle and function of these cells.

Genotoxicity Studies

The genotoxic potential of this compound has been investigated, particularly its interaction with DNA. Studies using supercoiled PM2 DNA have shown that OOS-TMP can cause the unwinding of this DNA in a dose- and time-dependent manner. nih.gov This effect was observed after incubation at 37°C, with 200 mM of OOS-TMP producing 80% unwound DNA following a 12-hour incubation. nih.gov This chemical interaction with DNA suggests a potential for genotoxicity. nih.gov

Bacterial Mutagenicity

In studies assessing bacterial mutagenicity, this compound has been examined for its ability to induce mutations in bacterial strains. While the provided search results focus on its interaction with DNA, this is a key indicator of mutagenic potential. The unwinding of supercoiled DNA is a form of DNA damage that can lead to mutations if not properly repaired. nih.gov For comparison, the known alkylating mutagen methyl methanesulfonate (B1217627) produced fully unwound DNA at a much lower concentration and shorter incubation time. nih.gov This indicates that while OOS-TMP does interact with DNA, its potency in this regard may be less than that of strong mutagens. nih.gov

DNA Damage Assays (e.g., comet assay)

One study investigated the interaction of this compound with supercoiled PM2 DNA. The findings revealed that the compound caused an unwinding of the supercoiled DNA in a manner that was dependent on both the dose and the incubation time. This unwinding suggests a direct chemical interaction with the DNA, which can be a precursor to more significant genetic damage. The research discussed the possibility that this interaction could involve covalent binding and intercalation, as well as the potential for causing nicks in the DNA strands.

It is important to note that while these findings are indicative of DNA damage, the comet assay (single-cell gel electrophoresis) remains a more direct and quantitative method for assessing DNA strand breaks in individual cells. The comet assay can differentiate between single- and double-strand breaks and provides a visual representation of the extent of DNA damage, often quantified as the percentage of DNA in the "comet tail." The absence of specific comet assay data for this compound highlights a gap in the current toxicological profile of this compound.

Table 1: DNA Interaction Study of this compound

Assay TypeTest SystemKey Findings
DNA Unwinding AssaySupercoiled PM2 DNACaused dose- and time-dependent unwinding of supercoiled DNA, suggesting direct chemical interaction and potential for DNA damage.

Neurotoxicity Research

The neurotoxic effects of this compound have been a subject of investigation, with research pointing towards a delayed and complex toxicological profile that does not always align with the typical mechanisms of other organophosphorus compounds.

Studies in rats have demonstrated that oral administration of this compound leads to a delayed toxicity, with signs appearing several days after exposure. These signs include significant body weight loss and the appearance of red staining around the nose, mouth, and eyes. nih.gov This delayed onset suggests a mechanism that is not solely based on acute acetylcholinesterase (AChE) inhibition, a common mode of action for many organophosphates.

Further research has indicated a direct involvement of the central nervous system (CNS) in the toxic effects of this compound. In rats, the compound has been shown to cause hypophagia (reduced food intake) and inhibition of the respiratory rate, effects that are attributed to its action on the CNS.

While some organophosphorus compounds are known to cause delayed neurotoxicity in hens, characterized by ataxia and paralysis, studies on this compound have not conclusively demonstrated this specific effect. The primary target organ for its delayed toxicity in rats appears to be the lung, although the centrally mediated effects on feeding and respiration underscore its neurotoxic potential. nih.govsci-hub.se

The mechanism of neurotoxicity is thought to be distinct from the cholinergic effects typically seen with AChE inhibitors. This is supported by findings that the toxic effects are not always effectively counteracted by standard treatments for organophosphate poisoning.

Table 2: Summary of Neurotoxicity Findings for this compound in Rats

ParameterObservationImplication
Clinical Signs (Delayed Toxicity) Body weight loss, red staining around eyes and nose. nih.govIndicates a delayed and systemic toxic effect. nih.gov
Central Nervous System Effects Hypophagia (reduced food intake), inhibition of respiratory rate.Suggests direct action on the central nervous system.
Primary Target Organ (Delayed Toxicity) Lung. nih.govsci-hub.seWhile neurotoxic effects are present, the lung is a major site of damage in delayed toxicity in rats. nih.govsci-hub.se

Environmental Fate and Degradation

Biodegradation Research

The biotransformation of O,O,S-Trimethyl phosphorothioate (B77711) is a key aspect of its environmental degradation, with fungal organisms playing a significant role.

Research has demonstrated the involvement of the marine-derived fungus Aspergillus sydowii (strain CBMAI 935) in metabolic pathways that produce O,O,S-Trimethyl phosphorothioate. In a study investigating the biodegradation of the organophosphate pesticide methyl parathion (B1678463), Aspergillus sydowii was found to transform it, leading to the formation of several metabolites, including this compound. iaea.org This indicates that this fungal species possesses the enzymatic machinery capable of mediating reactions that result in this specific phosphorothioate isomer. The biotransformation processes observed included methylation, hydrolysis, and condensation reactions. iaea.org

In the context of fungal degradation of other organophosphates, this compound has been identified as a key intermediate metabolite. Specifically, during the biodegradation of methyl parathion by Aspergillus sydowii, this compound was one of the identified products. iaea.org The same study also identified other metabolites from methyl parathion, such as isoparathion, methyl paraoxon, trimethyl phosphate (B84403), O,O,O-trimethyl phosphorothioate, 1-methoxy-4-nitrobenzene, and 4-nitrophenol. iaea.org

Table 1: Metabolites Identified in the Fungal Biotransformation of Methyl Parathion by Aspergillus sydowii

Precursor Compound Fungal Strain Identified Metabolites

Reaction with Hydroxyl Radicals in the Gas Phase

The atmospheric fate of this compound is significantly influenced by its reaction with hydroxyl (OH) radicals, which are highly reactive and prevalent in the troposphere. Studies on analogous organophosphate compounds provide insight into the kinetics and products of these gas-phase reactions.

For instance, research on the gas-phase reactions of OH radicals with structurally similar compounds like O,O,O-trimethyl phosphorothioate and O,O,S-trimethyl phosphorodithioate (B1214789) has been conducted. csic.es The rate constants for these reactions are crucial for determining the atmospheric lifetime of such compounds. For related compounds like O,O-diethyl methylphosphonothioate (DEMPT) and O,O,O-triethyl phosphorothioate (TEPT), the rate constants for their reaction with OH radicals at 296 ± 2 K were determined to be (20.4 ± 0.8) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (7.92 ± 0.27) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. iaea.org The primary reaction products often involve the corresponding oxon analogs, formed through the substitution of the sulfur atom with an oxygen atom.

Table 2: Rate Constants for the Gas-Phase Reaction of OH Radicals with Related Organophosphorus Compounds at 296 K

Compound Rate Constant (cm³ molecule⁻¹ s⁻¹)
O,O-diethyl methylphosphonothioate (DEMPT) (20.4 ± 0.8) x 10⁻¹¹

Environmental Distribution and Persistence

The distribution of this compound and its isomers in the environment is an indicator of their persistence and transport. While specific data for this compound is limited, studies on related compounds have detected their presence in aquatic environments. For example, O,O,O-trimethylthiophosphate (TMTP) and O,O,S-trimethyldithiophosphate (TMDTP) have been found in the North Sea, with concentrations varying from 1-1400 pg/L and 2-9400 pg/L, respectively. copernicus.org This demonstrates that such compounds can persist long enough to be distributed in marine ecosystems.

Detailed, quantitative studies specifically measuring the adsorption, volatilization, leaching, runoff, and absorption of this compound are not extensively available in the current scientific literature. However, the general behavior of organophosphate pesticides suggests that these processes are critical to their environmental fate. Factors such as soil organic matter content, pH, and clay content would influence its adsorption and leaching potential. Its volatility, often estimated by the Henry's Law constant, would determine its tendency to partition from water to the atmosphere. Without specific experimental data, a precise assessment of these individual transport and partitioning mechanisms for this compound remains an area for future research.

Fate in Aquatic Systems

The behavior of this compound in aquatic environments is governed by several degradation pathways, including hydrolysis, photolysis, and biodegradation. While specific quantitative data for this compound is limited, the fate of related organophosphate compounds provides valuable insights.

Photolysis: The degradation of chemical compounds by sunlight, known as photolysis, can be a significant environmental fate process. Malathion (B1675926) is relatively stable to direct aqueous photolysis but can be transformed through indirect photolysis. nih.gov In the atmosphere, malathion is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 5 hours. who.int Specific studies on the aqueous photolysis of this compound are not widely documented.

Biodegradation: Microbial degradation is a primary pathway for the breakdown of organophosphate pesticides in soil and water. nih.govresearchgate.netgeoscienceworld.org The rate of biodegradation can be an order of magnitude faster than chemical hydrolysis under laboratory conditions (25°C and pH 7). researchgate.netgeoscienceworld.org However, the persistence of these compounds can be significantly longer in environments with low microbial activity or where the compounds are sorbed to soil particles. researchgate.netgeoscienceworld.org

Table 1: Factors Influencing the Environmental Fate of Related Organophosphates in Aquatic Systems

Degradation Pathway Influencing Factors General Observations for Related Organophosphates
Hydrolysis pH Rate increases significantly with increasing pH. researchgate.netpsu.edunih.gov
Temperature Higher temperatures generally increase the rate of hydrolysis. researchgate.netgeoscienceworld.org
Photolysis Sunlight Intensity Indirect photolysis can contribute to degradation. nih.gov
Presence of Photosensitizers Can accelerate degradation.
Biodegradation Microbial Population Faster in environments with adapted microbial communities. researchgate.netgeoscienceworld.org
Organic Matter Content Sorption to organic matter can reduce bioavailability for degradation. researchgate.netgeoscienceworld.org
Temperature and pH Optimal conditions enhance microbial activity. researchgate.netgeoscienceworld.org

Detection as an Impurity in Wastewater

This compound has been identified as an impurity in organophosphorus pesticide formulations and has been detected in the wastewater from manufacturing plants. Its presence in industrial effluents is a direct consequence of the manufacturing processes of pesticides like malathion.

A 1980 report by the U.S. Environmental Protection Agency (EPA) on organophosphorus pesticide manufacturing wastewaters provided insights into the presence and persistence of related compounds. epa.gov The study detected O,O,O-Trimethyl phosphorothioate, an isomer of the target compound, in wastewater samples. epa.gov Notably, the concentration of this isomer was found to increase from pretreatment to post-treatment stages, suggesting it was either stable to acid hydrolysis or was introduced during the treatment process. epa.gov The report also indicated that the compound was resistant to the biotreatment processes employed at the time. epa.gov

While specific concentration data for this compound in wastewater is not extensively available in recent literature, the historical data on its isomer highlights the potential for its presence and persistence in industrial effluents from pesticide production. The low molecular weight alkyl phosphates, phosphorothioates, and phosphorodithioates were, in general, found to be reduced in concentration by the wastewater treatment systems studied in the EPA report. epa.gov

Table 2: Compounds Identified in Organophosphorus Pesticide Production Plant Wastewater

Compound Identified Concentration Range (mg/L)
O,O,O-Trimethyl phosphate Not specified
O,O,O-Trimethyl phosphorothioate Not specified
O,O-Dimethyl-S-methyl phosphorodithioate Not specified
O-Methyl-S,S-dimethyl phosphorodithioate Not specified

Source: U.S. EPA Report, 1980 epa.gov

Analytical and Computational Research

Advanced Analytical Methods for Detection and Quantification

Precise and sensitive analytical methods are essential for the detection and quantification of O,O,S-Trimethyl phosphorothioate (B77711). Researchers utilize various chromatographic and bioassay techniques to achieve low detection limits and high specificity.

Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) is a highly sensitive and selective method for analyzing organophosphorus compounds like O,O,S-Trimethyl phosphorothioate. This technique leverages the specific response of the NPD to compounds containing nitrogen or phosphorus, which significantly reduces background interference from other compounds in the sample matrix.

In a typical GC-NPD setup, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. For organophosphorus compounds, fused-silica capillary columns, such as those coated with Carbowax 20M, are often employed. nih.gov As the separated components exit the column, they enter the NPD. The detector contains a heated bead (often rubidium silicate), and when a phosphorus-containing compound comes into contact with the bead's surface, it undergoes a catalytic chemical reaction that produces ions. This ionization results in a measurable electrical current that is proportional to the amount of the substance.

The selectivity of NPD allows for the detection of trace levels of target compounds in complex samples like biological tissues or environmental extracts. For instance, a similar method developed for O,S,S-trimethylphosphorodithioate demonstrated the capability to measure down to 5 nanograms per sample in 0.1-ml aliquots of plasma or 20-mg of wet tissue. nih.gov The use of an internal standard, added before the extraction process, helps to ensure the accuracy and reproducibility of the quantification. nih.gov

Table 1: Typical GC-NPD Parameters for Organophosphorus Compound Analysis

ParameterSpecificationSource
Column Fused-silica capillary column (e.g., Carbowax 20M) nih.gov
Detector Nitrogen-Phosphorus Detector (NPD) nih.gov
Extraction Solvent Ethyl Acetate nih.gov
Internal Standard O,S,S-Triethylphosphorodithioate nih.gov
Sensitivity 5 ng/sample nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. dundee.ac.ukresearchgate.net This combination makes it an invaluable tool for the unequivocal identification and quantification of this compound.

The process begins with the GC component, where a sample is volatilized and passed through a long, thin capillary column. The separation of compounds is based on their differing affinities for the stationary phase coating the column and the mobile carrier gas (usually helium). dundee.ac.uk After separation, the molecules enter the mass spectrometer's ion source. Here, they are typically bombarded with electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion. This molecular ion, along with fragment ions created by its decomposition, are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). researchgate.net

The resulting mass spectrum is a unique fingerprint for a specific compound, showing the molecular ion and its characteristic fragmentation pattern. For this compound, the mass spectrum would allow for its positive identification even in complex mixtures. researchgate.net By operating the GC-MS in selected ion monitoring (SIM) mode, where only specific m/z values characteristic of the target compound are monitored, the sensitivity and selectivity of the analysis can be further enhanced. dbcls.jp The Automated Mass spectral Deconvolution and Identification System (AMDIS) is an example of software used to identify compounds in GC-MS data. dundee.ac.uk

Table 2: GC-MS Analysis Insights

FeatureDescriptionSource
Principle Combines GC separation with MS detection for identification. dundee.ac.ukresearchgate.net
Ionization Typically Electron Ionization (EI) for creating characteristic fragments. nih.gov
Identification Based on retention time and unique mass spectral fragmentation pattern. researchgate.net
High Sensitivity Mode Selected Ion Monitoring (SIM) enhances detection of trace amounts. dbcls.jp
Data Processing Software like AMDIS can be used for deconvolution and identification. dundee.ac.uk

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. While much of the literature focuses on the analysis of large phosphorothioate oligonucleotides, the principles of UPLC-MS are applicable to smaller molecules like this compound, particularly in the context of metabolite analysis or when dealing with complex matrices not suitable for GC. waters.comnih.gov

UPLC systems use columns packed with smaller particles (typically 1.7 µm), which provides a dramatic increase in separation efficiency. rsc.org This allows for faster analyses and better resolution of closely related compounds. When coupled with a mass spectrometer, UPLC-MS provides a robust platform for the analysis of a wide range of compounds. nih.govrsc.org The eluent from the UPLC column is introduced into the MS source (e.g., electrospray ionization - ESI), where ions are generated and then analyzed.

For phosphorothioate-containing compounds, ion-pair reversed-phase chromatography is often employed. This technique uses a reagent, such as an alkylammonium salt, in the mobile phase to form a neutral ion pair with the charged analyte, allowing for its retention and separation on a reversed-phase column (e.g., C18). nih.gov The high mass accuracy of modern mass spectrometers, such as Orbitrap or Time-of-Flight (ToF) analyzers, allows for the confident identification of the target compound and its potential metabolites. rsc.org

Acetylcholinesterase (AChE) bioassays are functional assays used to detect the presence of compounds that inhibit the acetylcholinesterase enzyme. Organophosphorus compounds, including phosphorothioates, are well-known for their ability to inhibit AChE. This inhibition forms the basis of a sensitive and rapid screening method.

The assay works on the principle of measuring the activity of the AChE enzyme. In a typical setup, the enzyme is incubated with a substrate (e.g., acetylthiocholine) that it hydrolyzes to produce a colored or fluorescent product. The rate of product formation is measured spectrophotometrically or fluorometrically. If an inhibitor like this compound is present in the sample, it will bind to the enzyme, reducing its activity. This results in a decreased rate of product formation, and the degree of inhibition is proportional to the concentration of the inhibitor.

These bioassays are valuable as a screening tool because they can detect a broad range of AChE-inhibiting compounds. While not specific to this compound alone, they can indicate the presence of neurotoxic organophosphorus compounds in a sample. Positive results from a bioassay would typically be followed up with a more specific chromatographic method, like GC-MS or LC-MS, for confirmation and quantification of the specific compound responsible for the inhibition.

Computational Chemistry and Modeling

Computational methods, particularly those based on quantum mechanics, provide deep insights into the molecular properties and reactivity of this compound that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction. nih.gov This approach has proven to be a valuable tool for studying the properties and reactions of organophosphorus compounds.

Using DFT, researchers can calculate a wide array of molecular properties for this compound, including:

Optimized Geometry: Predicting the three-dimensional arrangement of atoms, bond lengths, and bond angles.

Vibrational Frequencies: Simulating the infrared spectrum, which can aid in experimental identification.

Electronic Properties: Determining the distribution of electrons through calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides information about the molecule's reactivity and electronic transitions. researchgate.net

Reaction Mechanisms: Modeling the transition states and energy barriers of chemical reactions, such as hydrolysis or rearrangement, to understand the reaction pathways and kinetics. researchgate.net

For example, DFT calculations have been successfully used to study sigmatropic rearrangements and Diels-Alder reactivities in related phosphorus-containing heterocyclic compounds (phospholes), demonstrating the method's ability to predict reaction barriers and support experimental observations. researchgate.net Such computational studies can elucidate the relative stabilities of different isomers and predict their reactivity, providing a theoretical framework to understand the behavior of this compound. researchgate.net

Table 3: Applications of DFT in Molecular Analysis

ApplicationDescriptionSource
Conformational Analysis Identifies low-energy conformers and the potential energy surface of a molecule. nih.gov
Reactivity Prediction Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gap) helps assess reactivity. researchgate.net
Mechanistic Studies Calculates transition state energies to elucidate reaction pathways and regioselectivity. nih.govresearchgate.net
Spectroscopic Support Computes vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or toxicity of chemical compounds based on their molecular structures. ccspublishing.org.cnresearchgate.net These models establish a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its activity. tandfonline.com For organophosphorus compounds like this compound, QSAR models are valuable tools for predicting toxicity and assessing environmental risk, potentially reducing the need for extensive animal testing. researchgate.netresearchgate.net

The development of a QSAR model involves several key steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the selection of relevant descriptors, and the generation and validation of a regression or classification model. nih.gov Studies on organophosphorus pesticides have identified several molecular descriptors that are significant in predicting their toxicity. These often relate to the molecule's hydrophobicity, electronic properties, and steric characteristics. tandfonline.com

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Organophosphates

Descriptor CategoryExample DescriptorsRelevance to Toxicity
Electronic PEOE_VSA (Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area)Characterizes electrostatic interactions with biological targets like acetylcholinesterase. tandfonline.com
Topological NumHDonors (Number of Hydrogen Bond Donors)Influences hydrophilicity and membrane permeability. tandfonline.com
Physicochemical Molecular WeightAffects transport and distribution within an organism. nih.gov
Structural Presence of Fused/Heterocyclic RingsCan influence binding affinity and metabolic stability. nih.gov

These descriptors help to quantify the structural features of a molecule that contribute to its toxic effects. An increase in hydrogen bond donors, for example, can enhance a compound's hydrophilicity, which may in turn reduce its ability to permeate biological membranes and exert toxic effects. tandfonline.com Conversely, specific electronic properties can facilitate the interaction of the organophosphate with its target, such as the enzyme acetylcholinesterase (AChE). tandfonline.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be employed to understand its interaction with biological targets, most notably acetylcholinesterase (AChE). The inhibition of AChE is a primary mechanism of toxicity for many organophosphorus compounds. nih.gov

Docking studies can provide detailed information about the binding mode, binding affinity, and the specific molecular interactions between the ligand (this compound) and the active site of the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Although specific molecular docking studies focusing solely on this compound are not extensively documented in the available literature, research on other organophosphorus compounds provides a framework for understanding its potential interactions. For instance, studies on the interaction of various organophosphates with AChE have identified key amino acid residues in the active site that are crucial for binding. nih.gov

The interaction of this compound with DNA has also been investigated, revealing that it can cause unwinding of supercoiled DNA, suggesting a chemical interaction. nih.gov O,S,S-trimethyl phosphorodithioate (B1214789) was found to be a more potent agent in this regard. nih.gov

Table 2: Potential Interacting Residues in AChE for Organophosphorus Compounds

ResidueType of InteractionPotential Role in Binding
Serine Covalent BondingThe hydroxyl group can be phosphorylated by the organophosphate, leading to enzyme inhibition.
Histidine Hydrogen BondingCan stabilize the transition state during phosphorylation.
Tryptophan Pi-Pi StackingAromatic rings can interact with the ligand, contributing to binding affinity.
Tyrosine Hydrogen Bonding/HydrophobicCan form hydrogen bonds or engage in hydrophobic interactions with the ligand.

The binding of this compound to the active site of AChE would likely involve the phosphorylation of a critical serine residue, a hallmark of organophosphate toxicity. The specific orientation and binding energy would be influenced by the arrangement of its methoxy (B1213986) and methylthio groups within the active site gorge.

Prediction of Collision Cross Section Values

The collision cross section (CCS) is a measure of the effective area of an ion in the gas phase, which is determined by its size, shape, and charge. nih.govub.edu Ion mobility spectrometry (IMS) is an analytical technique that separates ions based on their CCS, providing an additional dimension of separation when coupled with mass spectrometry. ub.edu Predicted CCS values can aid in the identification of unknown compounds in complex mixtures. nih.gov

The prediction of CCS values can be achieved through various computational methods, including machine learning algorithms trained on large datasets of experimentally determined CCS values. nih.govmdpi.com These models use molecular descriptors to predict the CCS of a compound based on its chemical structure. shen-lab.org

For a compound with the chemical formula C3H9O3PS, various online prediction tools and models could be used to estimate its CCS value. The accuracy of these predictions depends on the training dataset of the model and its applicability to organophosphorus compounds. mdpi.com

Table 3: Approaches for CCS Value Prediction

Prediction MethodDescriptionKey Features
Machine Learning (e.g., SVR) Utilizes algorithms trained on experimental CCS data to predict values from molecular descriptors. shen-lab.orgHigh-throughput and can achieve good accuracy for compounds within the model's applicability domain. shen-lab.org
Theoretical Calculation Based on the physical principles of ion-neutral collisions, often involving molecular dynamics simulations. nih.govCan provide a fundamental understanding of the ion's structure and interactions but is computationally intensive.
Database Lookup Searching for the compound in existing experimental or predicted CCS databases.Provides the most reliable values if the compound is present, but coverage is not exhaustive.

The predicted CCS value for this compound would be a valuable parameter for its detection and identification in environmental and biological samples using advanced analytical techniques like LC-IMS-MS.

Future Research Directions and Research Gaps

Emerging Research Areas

Future investigations into OOS-TMP are moving beyond traditional toxicological endpoints to explore more nuanced cellular and molecular interactions. Key emerging areas include the elucidation of non-canonical neurotoxicity pathways, mechanisms of cellular injury and regeneration, and the compound's genotoxic potential.

Neurotoxicity Beyond Cholinesterase Inhibition While organophosphates are classically known for inhibiting acetylcholinesterase (AChE), emerging evidence suggests that OOS-TMP and related compounds exert neurotoxic effects through other mechanisms. escholarship.orgnih.gov Future research is needed to explore these non-cholinergic pathways, which may include:

Neuroinflammation: Investigating how OOS-TMP exposure may trigger inflammatory responses in the central nervous system, involving glial cells like astrocytes. escholarship.orgnih.gov

Oxidative Stress: Characterizing the role of OOS-TMP in disrupting the balance of oxidants and antioxidants within neurons, leading to cellular damage. nih.gov

Glutamatergic and Cannabinoid Signaling: Studies are beginning to uncover how organophosphates might interfere with neurotransmitter systems other than the cholinergic system, presenting a critical area for future research. escholarship.org

Synaptotoxicity: There is a need to understand the potential for OOS-TMP to damage synapses, which could explain long-term neurological deficits following exposure. nih.gov

Cellular Responses and Regenerative Processes Research has shown that OOS-TMP induces specific patterns of cellular injury and subsequent proliferation, particularly in pulmonary tissue. An important research avenue is the detailed investigation of these cellular dynamics. For instance, studies in rats have demonstrated that OOS-TMP treatment leads to the proliferation of alveolar type II cells and bronchiolar Clara cells, suggesting a regenerative response to replace damaged cells. nih.gov Gaps remain in understanding the signaling pathways that govern this response and whether these regenerative processes can lead to long-term pathological changes.

Table 1: Cellular Proliferative Responses to OOS-TMP in Rats

Cell Type Proliferative Response Timeline Implication
Alveolar Type II Cells Initiated within 24 hours; increases at 3 and 7 days. Proliferation to replace damaged Type I alveolar cells. nih.gov
Alveolar Type I Cells Labeled cells appear after 3 days. Indicates replacement by dividing Type II cells. nih.gov
Bronchiolar Clara Cells Increased proliferation on Day 3 and Day 7. Suggests Clara cells are stimulated to divide in response to injury. nih.gov

DNA Interaction and Genotoxicity A significant and underexplored area is the interaction of OOS-TMP with genetic material. In vitro studies have shown that OOS-TMP can cause the unwinding of supercoiled DNA in a dose- and time-dependent manner. nih.gov This finding opens up a critical research direction into the compound's potential mutagenic and carcinogenic properties. Further research is required to determine the precise nature of this interaction—whether it involves covalent binding, intercalation, or causing strand nicks—and its implications in vivo. nih.gov

Methodological Advancements

Progress in understanding OOS-TMP is intrinsically linked to the development of more sophisticated analytical techniques. The complexity of phosphorothioate (B77711) analysis, particularly due to the presence of diastereomers, necessitates a move towards higher-resolution methods. sigmaaldrich.com

Advanced Chromatographic Techniques The analysis of phosphorothioates and their metabolites is transitioning from traditional methods to more powerful systems that offer greater speed and resolution.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems provide superior analytical performance for separating phosphorothioate oligonucleotides compared to standard HPLC, dramatically reducing analysis time. waters.com

Ion-Pairing Reversed-Phase (IP-RP) Chromatography: This is a key mode used with UPLC for the efficient separation of oligonucleotides. waters.com

Weak Anion Exchange (WAX) Chromatography: WAX chromatography is emerging as a valuable method for separating degradation products of phosphorothioates, such as deamination and phosphate (B84403) diester impurities. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is being explored as an alternative to IP-RPLC for oligonucleotide analysis. researchgate.net

Novel Detection and Separation Strategies Future research will likely benefit from innovative approaches to sample preparation and analysis.

Chemical Derivatization: The use of novel reagents, such as polar cysteine analogues, to derivatize impurities can enable their complete separation from the parent compound, allowing for more accurate quantification. nih.gov

Capillary Electrophoresis (CE): CE offers a high-efficiency separation alternative to liquid chromatography for analyzing phosphorothioates and their complex mixtures. mdpi.com

Mass Spectrometry (MS): Coupling advanced chromatographic techniques with mass spectrometry is crucial for the definitive identification and characterization of OOS-TMP and its various by-products and metabolites. sigmaaldrich.com

Table 2: Comparison of Analytical Methods for Phosphorothioate Analysis

Technique Principle Advantages Research Application
UPLC Chromatography using small particle size columns for high pressure and efficiency. Faster analysis, superior resolution compared to HPLC. waters.com High-throughput analysis of phosphorothioate purity and impurities. waters.com
WAX Chromatography Separation based on weak ionic interactions. Effective for separating deamination and phosphate diester impurities. nih.gov Quantifying major degradation products of phosphorothioates. nih.gov
Chemical Derivatization Chemical modification of analytes to enhance separation or detection. Enables complete separation of co-eluting impurities like depurination products. nih.gov Improved detection and quantification of specific impurities. nih.gov

Interdisciplinary Research Needs

Addressing the complex questions surrounding OOS-TMP requires a convergence of expertise from various scientific fields. Bridging the gaps between toxicology, environmental science, molecular biology, and chemistry is essential for a holistic understanding.

Toxicology and Environmental Science The presence of OOS-TMP as an impurity in widely used pesticides raises questions about its environmental fate, persistence, and ecological impact. nih.gov There is a critical need for interdisciplinary studies to:

Investigate the degradation pathways of OOS-TMP in different environmental matrices (soil, water).

Assess its potential for bioaccumulation in food chains.

Develop effective and sustainable remediation strategies to mitigate its environmental contamination. mdpi.comresearchgate.net

Neuroscience and Toxicology To move beyond classical mechanisms of toxicity, collaboration between neuroscientists and toxicologists is paramount. Such partnerships are needed to:

Elucidate the complex, non-AChE-inhibiting neurotoxic mechanisms of OOS-TMP, such as its effects on neuroinflammation and various neurotransmitter systems. escholarship.orgnih.gov

Identify novel biomarkers of exposure and effect in the nervous system.

Molecular Biology and Chemistry Understanding how OOS-TMP interacts with biological macromolecules at a fundamental level requires a blend of chemical and molecular biology approaches. Key research needs include:

Characterizing the precise chemical interactions between OOS-TMP and DNA to clarify its genotoxic potential. nih.gov

Designing and synthesizing molecular probes and aptamers for the specific detection of OOS-TMP and its metabolites. mdpi.com

Exploring the stereoselective synthesis and differential toxicity of OOS-TMP diastereomers. researchgate.net

Table 3: Mentioned Compounds

Compound Name
O,O,S-Trimethyl phosphorothioate
O,S,S-Trimethyl phosphorodithioate (B1214789)
Malathion (B1675926)
Methyl methanesulfonate (B1217627)
Acetylcholinesterase
Diethyl dithiophosphate
Paraoxon
Cyhalothrin

Q & A

Basic: What analytical methods are recommended for identifying O,O,S-Trimethyl phosphorothioate in environmental samples?

Answer:
this compound (OOS-TMP) can be detected using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). For example, in biodegradation studies, metabolites like OOS-TMP were identified using GC-MS retention times and fragmentation patterns, while HPLC-MS/MS provided confirmation of intermediate compounds such as dimethoate carboxylic acid and phosphorothioic O,O,S-acid . Calibration standards should be prepared in matrices matching the samples (e.g., soil or water extracts) to account for matrix effects. Detection limits typically range from 0.1–1.0 µg/L depending on sample preparation (e.g., solid-phase extraction).

Basic: What are the primary toxicological concerns associated with OOS-TMP exposure?

Answer:
OOS-TMP exhibits delayed neurotoxicity and cytotoxic effects at lower concentrations compared to parent organophosphates like malathion or dimethoate. In vitro studies show it inhibits cytotoxic T-lymphocyte responses at concentrations as low as 10 µM, suggesting immunosuppressive potential . Additionally, OOS-TMP impurities in pesticides have been linked to oxidative stress and genotoxicity in mammalian cell lines, with mechanisms involving reactive oxygen species (ROS) generation and DNA adduct formation .

Advanced: How does the environmental persistence of OOS-TMP compare to its parent compounds, and how should soil metabolism studies be designed?

Answer:
OOS-TMP is 18.7 times more persistent than malathion in aerobic soil, with a half-life exceeding 60 days under standard conditions (25°C, pH 7) . To study its degradation, soil metabolism experiments should:

  • Use ¹⁴C-labeled OOS-TMP to track mineralization (CO₂ evolution) and bound residues.
  • Include controls with sterile soil to distinguish microbial vs. abiotic degradation.
  • Monitor metabolites (e.g., O,O,O-trimethyl phosphoric ester) via LC-MS/MS at regular intervals .
  • Adjust soil moisture to 60% water-holding capacity and maintain aerobic conditions via periodic mixing.

Advanced: What are the key challenges in analyzing OOS-TMP degradation metabolites, and how can they be addressed?

Answer:
Challenges include:

  • Co-elution of isomers : OOS-TMP metabolites like O-methyl O,S-dihydrogen phosphorothioate and phosphorothioic O,O,S-acid have similar retention times. Resolution can be improved using HILIC chromatography or ion-pairing agents .
  • Low volatility : Derivatization (e.g., silylation) is required for GC-MS analysis of polar metabolites.
  • Matrix interference : Soil and biological samples require cleanup via dispersive solid-phase extraction (dSPE) with sorbents like C18 or molecularly imprinted polymers .
  • Quantification accuracy : Use isotopically labeled internal standards (e.g., ¹³C-OOS-TMP) to correct for ion suppression.

Advanced: How can contradictory data on the toxicity of OOS-TMP impurities be reconciled in risk assessments?

Answer:
Discrepancies arise from variations in impurity profiles (e.g., older vs. modern pesticide formulations) and model systems. For example:

  • CalEPA (1981) reported lower toxicity for OOS-TMP than Toia et al. (1980) , likely due to improved purification methods .
  • In vitro vs. in vivo models : Mammalian cell lines (e.g., HepG2) show higher sensitivity than aquatic organisms.
    Methodological reconciliation steps :
  • Standardize impurity synthesis (e.g., HPLC purity >99%).
  • Use tiered testing: Start with high-throughput in vitro assays (e.g., mitochondrial toxicity screening), followed by chronic in vivo studies.
  • Apply read-across approaches using structurally similar phosphorothioates (e.g., coumaphos derivatives) .

Advanced: What experimental designs are effective for studying OOS-TMP biodegradation by microbial communities?

Answer:

  • Enrichment cultures : Use soil or wastewater samples spiked with OOS-TMP (100–200 mg/L) and incubate under aerobic conditions. Monitor degradation via GC-MS and 16S rRNA sequencing to identify active degraders (e.g., Paracoccus spp.) .
  • Metagenomic profiling : Extract DNA/RNA from consortia and perform shotgun sequencing to identify phosphoesterase and cytochrome P450 genes.
  • Isolation of pure strains : Plate serial dilutions on minimal media with OOS-TMP as the sole carbon source. Validate degradation pathways via ¹H-NMR and ³¹P-NMR for metabolite structural elucidation .

Basic: What physicochemical properties of OOS-TMP influence its environmental behavior?

Answer:
Key properties include:

  • Water solubility : ~1.2 mg/L (25°C), limiting aqueous mobility but favoring adsorption to organic matter .
  • Log Kow : 2.8, indicating moderate bioaccumulation potential.
  • Vapor pressure : 5.03 × 10⁻⁵ mmHg (25°C), suggesting low volatilization .
  • Hydrolysis half-life : >30 days at pH 7, but accelerates under alkaline conditions (pH >9) via nucleophilic attack on the thiophosphate group .

Advanced: What models are used to assess OOS-TMP’s impact on non-target organisms?

Answer:

  • Fathead minnow (Pimephales promelas) : Acute toxicity (96-h LC₅₀) tests show sensitivity at 0.2 mg/L, linked to acetylcholinesterase inhibition .
  • Soil nematodes (Caenorhabditis elegans) : Chronic exposure (14 days) at 10 µg/L reduces fecundity by 40%, measured via brood size counts.
  • Plant models : Arabidopsis thaliana root elongation assays reveal phytotoxicity thresholds at 5 mg/kg soil .
  • Computational models : QSAR predictions using EPI Suite™ estimate bioaccumulation factors and ecotoxicity endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.